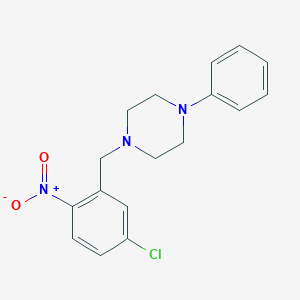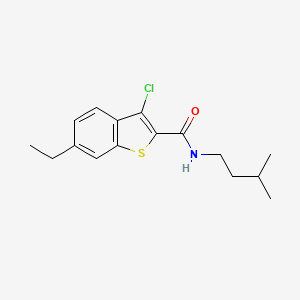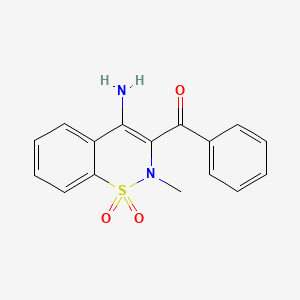
(4-amino-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-amino-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone is a chemical compound that has gained significant attention in scientific research. It belongs to the class of thiosemicarbazone derivatives and has been studied for its potential applications in various fields, including medicine, agriculture, and material science.
作用機序
The exact mechanism of action of (4-amino-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone is not fully understood. However, it is believed to exert its biological activities through the inhibition of key enzymes and signaling pathways. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(4-amino-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone has been found to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of viruses, and reduce the production of inflammatory mediators. In vivo studies have shown that it can reduce the growth of tumors, improve cognitive function, and reduce inflammation.
実験室実験の利点と制限
One of the main advantages of using (4-amino-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone in lab experiments is its high potency and specificity. It has been found to exhibit its biological activities at low concentrations, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. It has been found to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on (4-amino-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, such as cancer and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, in order to identify new targets for drug development. Additionally, the synthesis of new derivatives of this compound may lead to the discovery of more potent and selective compounds with diverse biological activities.
合成法
The synthesis of (4-amino-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone involves the condensation reaction between 2-acetylbenzoic acid and thiosemicarbazide in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the final product. The yield of the reaction is usually high, and the compound can be purified by recrystallization or column chromatography.
科学的研究の応用
(4-amino-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone has been studied for its potential applications in various fields. In medicine, it has been found to exhibit anti-tumor, anti-viral, and anti-inflammatory activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, it has been found to have insecticidal and fungicidal activities. In material science, it has been studied for its potential applications as a corrosion inhibitor and as a dye for textiles.
特性
IUPAC Name |
(4-amino-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-3-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-18-15(16(19)11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)22(18,20)21/h2-10H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCNOWQXRLDYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)N)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24787620 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B5771544.png)

![3-[4-(diethylamino)benzylidene]-5-phenyl-2(3H)-furanone](/img/structure/B5771561.png)
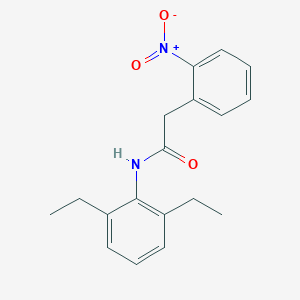
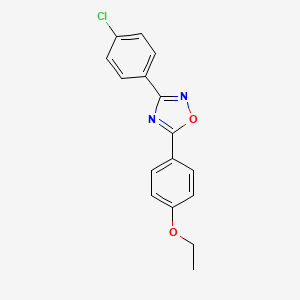
![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5771575.png)
![4-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5771583.png)
![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5771591.png)
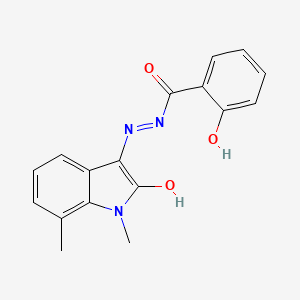
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5771612.png)
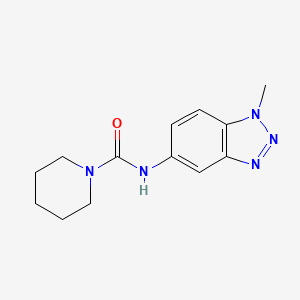
![5-benzyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5771617.png)
